molecular formula C10H14N2O B8535275 3-(piperidin-4-yl)-1H-pyridin-2-one

3-(piperidin-4-yl)-1H-pyridin-2-one

カタログ番号: B8535275
分子量: 178.23 g/mol
InChIキー: HPVFPDXWHRGMIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Piperidin-4-yl)-1H-pyridin-2-one is a bicyclic heterocyclic compound featuring a pyridin-2-one ring fused to a piperidine moiety at the 3-position. The pyridin-2-one scaffold is notable for its electron-deficient aromatic system, which facilitates hydrogen bonding and π-π interactions, making it a versatile pharmacophore in medicinal chemistry. The piperidin-4-yl group enhances structural rigidity and contributes to receptor binding, particularly in central nervous system (CNS) and antimicrobial targets .

特性

分子式

C10H14N2O

分子量

178.23 g/mol

IUPAC名

3-piperidin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c13-10-9(2-1-5-12-10)8-3-6-11-7-4-8/h1-2,5,8,11H,3-4,6-7H2,(H,12,13)

InChIキー

HPVFPDXWHRGMIP-UHFFFAOYSA-N

正規SMILES

C1CNCCC1C2=CC=CNC2=O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(piperidin-4-yl)-1H-pyridin-2-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions

3-(piperidin-4-yl)-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridinone compounds.

科学的研究の応用

3-(piperidin-4-yl)-1H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

作用機序

The mechanism of action of 3-(piperidin-4-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.

類似化合物との比較

Key Data:

Compound Substituent Melting Point (°C) Yield (%) Key Application
73 Biphenyl, phenylamino 268–270 78 Mechanical allodynia therapy
74 3-Chlorophenyl 275–277 82 Mechanistic studies
75 3-Acetylphenyl 280–282 75 Bioactivity screening

These derivatives demonstrate that electron-withdrawing groups (e.g., Cl in 74) increase melting points, likely due to enhanced intermolecular interactions.

Piperidin-4-yl-Containing Heterocycles in Kinase Inhibitors

Crizotinib () incorporates a 1-(piperidin-4-yl)-1H-pyrazol-4-yl group, sharing the piperidin-4-yl motif with the target compound.

Key Data:

Property Crizotinib 3-(Piperidin-4-yl)-1H-pyridin-2-one (Inferred)
Molecular Weight 450 Da ~250–300 Da (estimated)
Key Targets ALK, MET, ROS1 kinases Potential kinase or 5-HT receptor targets
Pharmacokinetic Profile Oral bioavailability, hepatic metabolism Likely similar metabolic pathways

Crizotinib’s success underscores the role of piperidin-4-yl in enhancing selectivity for kinase binding pockets. However, the pyridin-2-one core in the target compound may alter solubility and binding kinetics compared to crizotinib’s pyrazole ring .

Piperidin-4-yl-Indole Derivatives in CNS Therapeutics

describes pyrido[1,2-c]pyrimidine derivatives with 3-(piperidin-4-yl)-1H-indole residues. These compounds exhibit high affinity for 5HT1A receptors and serotonin transporters (SERT), highlighting the piperidin-4-yl group’s role in CNS targeting.

Key Comparison:

Compound Class Target Affinity (5HT1A/SERT) Structural Variation
Pyrido[1,2-c]pyrimidine High (pre-/postsynaptic) Piperidin-4-yl-indole pharmacophore
3-(Piperidin-4-yl)-1H-pyridin-2-one Potential affinity (inferred) Pyridin-2-one core instead of indole

Antimicrobial Piperidin-4-yl Derivatives

DMPI and CDFII () are piperidin-4-yl-containing indole derivatives that synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA).

Key Data:

Compound Structure Synergistic Activity (MRSA)
DMPI 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole High (IC50 < 1 µM)
CDFII 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole Moderate (IC50 ~5 µM)

The piperidin-4-yl group in these compounds enhances membrane penetration and target engagement.

Physicochemical and Pharmacokinetic Profiling

Predicted Collision Cross-Section (CCS) Analysis

provides CCS data for BMS-695735, a piperidin-4-yl-benzimidazole derivative:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 512.23354 223.6
[M+Na]+ 534.21548 236.8

Comparatively, 3-(piperidin-4-yl)-1H-pyridin-2-one is expected to have a lower molecular weight (~250–300 Da) and smaller CCS, suggesting improved blood-brain barrier penetration for CNS applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。